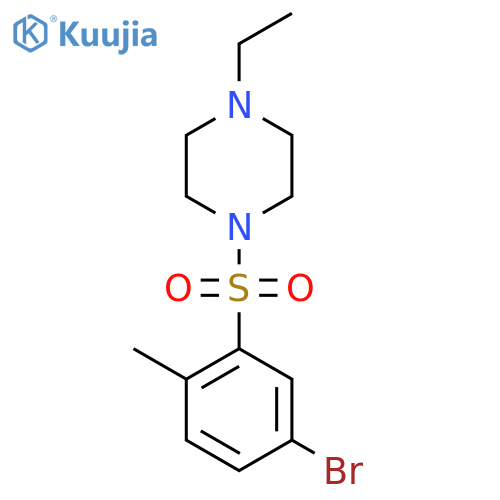Cas no 1184289-90-4 (1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine)

1184289-90-4 structure
商品名:1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine
CAS番号:1184289-90-4
MF:C13H19BrN2O2S
メガワット:347.271161317825
MDL:MFCD12567409
CID:4683830
1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine 化学的及び物理的性質
名前と識別子
-
- 1-((5-bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine
- AM86368
- SEL10253420
- 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine
-
- MDL: MFCD12567409
- インチ: 1S/C13H19BrN2O2S/c1-3-15-6-8-16(9-7-15)19(17,18)13-10-12(14)5-4-11(13)2/h4-5,10H,3,6-9H2,1-2H3
- InChIKey: WMBQSHWOTHWHIO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C)=C(C=1)S(N1CCN(CC)CC1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 388
- トポロジー分子極性表面積: 49
1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D625356-1g |
1-((5-bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine |
1184289-90-4 | 97% | 1g |
$1520 | 2025-02-19 | |
| TRC | B011666-500mg |
1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine |
1184289-90-4 | 500mg |
$ 405.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D625356-1g |
1-((5-bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine |
1184289-90-4 | 97% | 1g |
$217 | 2023-05-13 | |
| TRC | B011666-250mg |
1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine |
1184289-90-4 | 250mg |
$ 245.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759344-1g |
1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine |
1184289-90-4 | 95% | 1g |
¥9303.00 | 2024-08-09 |
1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine 関連文献
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
1184289-90-4 (1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine) 関連製品
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 624-75-9(Iodoacetonitrile)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 2230780-65-9(IL-17A antagonist 3)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
